2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde 2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17833988
InChI: InChI=1S/C10H6BrFN2O/c11-8-4-13-14(5-8)10-7(6-15)2-1-3-9(10)12/h1-6H
SMILES:
Molecular Formula: C10H6BrFN2O
Molecular Weight: 269.07 g/mol

2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde

CAS No.:

Cat. No.: VC17833988

Molecular Formula: C10H6BrFN2O

Molecular Weight: 269.07 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde -

Specification

Molecular Formula C10H6BrFN2O
Molecular Weight 269.07 g/mol
IUPAC Name 2-(4-bromopyrazol-1-yl)-3-fluorobenzaldehyde
Standard InChI InChI=1S/C10H6BrFN2O/c11-8-4-13-14(5-8)10-7(6-15)2-1-3-9(10)12/h1-6H
Standard InChI Key PRVXQMHGGMROSE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)F)N2C=C(C=N2)Br)C=O

Introduction

Structural and Molecular Characteristics

Chemical Architecture

2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde consists of a benzaldehyde backbone substituted at the 2-position with a 4-bromo-1H-pyrazol-1-yl group and at the 3-position with a fluorine atom. The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, introduces steric and electronic effects that influence the compound’s reactivity. The aldehyde functional group (-CHO) at the benzaldehyde’s 1-position enhances its electrophilicity, making it a versatile intermediate in organic synthesis.

Key Structural Features:

  • Benzaldehyde Core: Provides a planar aromatic system conducive to π-π stacking interactions.

  • 4-Bromo-pyrazole Substituent: The bromine atom at the pyrazole’s 4-position facilitates halogen-bonding interactions and participates in cross-coupling reactions.

  • 3-Fluoro Substituent: The electron-withdrawing fluorine atom modulates the electronic density of the benzene ring, affecting substitution patterns in further reactions.

Molecular Properties

The compound’s molecular formula is C₁₀H₆BrFN₂O, with a molecular weight of 269.07 g/mol. Its IUPAC name is 2-(4-bromopyrazol-1-yl)-3-fluorobenzaldehyde, and its canonical SMILES representation is C1=CC(=C(C(=C1)F)C=O)N2C=C(C=N2)Br.

PropertyValue
Molecular FormulaC₁₀H₆BrFN₂O
Molecular Weight269.07 g/mol
IUPAC Name2-(4-bromopyrazol-1-yl)-3-fluorobenzaldehyde
SMILESC1=CC(=C(C(=C1)F)C=O)N2C=C(C=N2)Br
Topological Polar Surface Area53.7 Ų

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde typically involves a nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling between 4-bromo-1H-pyrazole and a fluorinated benzaldehyde precursor. A representative route includes:

Starting Materials:

  • 4-Bromo-1H-pyrazole

  • 3-Fluoro-2-iodobenzaldehyde

Reaction Conditions:

  • Catalyst: Copper(I) iodide (CuI)

  • Ligand: 1,10-Phenanthroline

  • Base: Cesium carbonate (Cs₂CO₃)

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Temperature: 110–120°C

  • Duration: 12–24 hours.

Procedure:
The reaction proceeds via a copper-catalyzed C-N coupling, forming the pyrazole-benzaldehyde linkage. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the target compound in 45–60% purity, which is further refined to ≥95% using recrystallization.

Industrial Manufacturing

Industrial production scales this methodology using continuous-flow reactors to enhance yield and reduce reaction times. Automated systems monitor parameters such as temperature, pressure, and reagent stoichiometry to ensure batch consistency.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<0.1 mg/mL at 25°C).

  • Stability: Stable under inert atmospheres but susceptible to oxidation at the aldehyde group upon prolonged exposure to air.

Spectroscopic Data

  • IR (KBr): Strong absorption at 1,710 cm⁻¹ (C=O stretch), 1,250 cm⁻¹ (C-F stretch), and 560 cm⁻¹ (C-Br stretch).

  • ¹H NMR (400 MHz, CDCl₃): δ 9.95 (s, 1H, CHO), 8.20 (s, 1H, pyrazole-H), 7.82–7.45 (m, 3H, aromatic-H).

Reactivity and Chemical Transformations

Aldehyde Group Reactivity

The aldehyde moiety participates in condensation reactions, forming:

  • Schiff Bases: With primary amines (e.g., R-NH₂ → R-N=CH-Ar).

  • Hydrazones: Reaction with hydrazines (e.g., NH₂NH₂ → NH₂N=CH-Ar).

  • Wittig Reactions: To synthesize α,β-unsaturated carbonyl derivatives.

Halogen Reactivity

The bromine atom undergoes cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids to introduce aryl or heteroaryl groups. For example:
Ar-B(OH)2+C10H6BrFN2OPd catalystAr-C10H6FN2O+B(OH)2Br\text{Ar-B(OH)}_2 + \text{C}_{10}\text{H}_{6}\text{BrFN}_2\text{O} \xrightarrow{\text{Pd catalyst}} \text{Ar-C}_{10}\text{H}_{6}\text{FN}_2\text{O} + \text{B(OH)}_2\text{Br}.

Applications in Scientific Research

Pharmaceutical Intermediate

This compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Its pyrazole ring mimics purine bases, enabling interactions with ATP-binding pockets in enzymes.

Material Science

Incorporated into metal-organic frameworks (MOFs), the aldehyde group facilitates post-synthetic modifications to tune porosity and gas adsorption properties.

Biological Activity and Mechanisms

Enzyme Inhibition

In silico docking studies suggest that the pyrazole ring occupies hydrophobic pockets in cyclin-dependent kinases (CDKs), while the aldehyde forms hydrogen bonds with catalytic lysine residues.

Comparative Analysis with Structural Analogs

CompoundSubstitution PatternKey Applications
3-(4-Bromo-1H-pyrazol-1-yl)-5-fluorobenzaldehyde3-pyrazole, 5-fluoroAnticancer agent synthesis
2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde2-pyrazole, 3-fluoroKinase inhibitor development

Key Insight: The 3-fluoro substitution in the target compound enhances electron-withdrawing effects, accelerating electrophilic substitution at the benzaldehyde’s para position.

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